(6R,7S)-Cefoperazone
CAS No.: 1315481-36-7
Cat. No.: VC21341300
Molecular Formula: C20H20N6O7S4
Molecular Weight: 645.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1315481-36-7 |
---|---|
Molecular Formula | C20H20N6O7S4 |
Molecular Weight | 645.7 g/mol |
IUPAC Name | (6R,7S)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22-/m1/s1 |
Standard InChI Key | GCFBRXLSHGKWDP-ZMPRRUGASA-N |
Isomeric SMILES | CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Canonical SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Appearance | Off-White to Pale Beige Solid |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Analytical Methods for Identification and Quantification
Analytical Parameters and Validation
Robust analytical methods for (6R,7S)-Cefoperazone must meet specific performance criteria to ensure reliability and reproducibility. System suitability parameters typically include:
Parameter | Acceptance Criteria | Observed Range |
---|---|---|
Retention Time | 5.0 ± 0.1 min | 2.9-7.2 ± 0.1 min |
RSD% | < 2.0% | 0.17-0.98% |
USP Tailing | < 2.0 | 0.93-1.20 |
Theoretical Plates | ≥ 2000 | 4864-6078 |
Table 1: System Suitability Parameters for HPLC Analysis of Cefoperazone-Related Compounds
For quantitative analysis, linearity parameters must be established across a relevant concentration range. Methods developed for similar cephalosporin compounds demonstrate excellent linearity across working concentration ranges of 50-150%:
Working Concentration (%) | Average Peak Area | Statistical Parameter | Value |
---|---|---|---|
50% | 1884.4 | R² | 0.9993 |
70% | 2728.0 | Slope | 37.365 |
100% | 3819.5 | Intercept | 59.902 |
120% | 4511.1 | Standard Error | 45.726 |
150% | 5665.5 |
Table 2: Linearity Parameters for HPLC Analysis of Cefoperazone-Related Compounds
The limit of detection (LOD) and limit of quantitation (LOQ) represent critical parameters for any analytical method. For cefoperazone-related compounds, these are typically calculated using the following equations:
LOD = 3.3 × σ/S
LOQ = 10 × σ/S
Where σ is the standard error of the X & Y arrays and S represents the slope of the linearity calibration curve .
Toxicological Profile and Structure-Activity Relationships
Structure-Toxicity Correlations
Investigations into the structure-toxicity relationship of cefoperazone and its impurities have revealed important insights regarding (6R,7S)-Cefoperazone. Research indicates that both the C-7 and C-3 substituents of cefoperazone represent toxic functional groups capable of affecting gene expression in biological systems . The stereochemical configuration at C-7 plays a particularly significant role in determining the compound's toxicological profile.
The following table compares key properties of (6R,7S)-Cefoperazone with its parent compound:
Property | (6R,7S)-Cefoperazone | Cefoperazone |
---|---|---|
Stereochemical Configuration | (6R,7S) | (6R,7R) |
Molecular Formula (non-salt) | C25H27N9O8S2 | C25H27N9O8S2 |
Molecular Weight (non-salt) | 645.7 g/mol | 645.7 g/mol |
Molecular Formula (sodium salt) | C25H26N9O8S2·Na | C25H26N9O8S2·Na |
Molecular Weight (sodium salt) | 667.6 g/mol | 667.6 g/mol |
Classification | Impurity/Epimer | Third-generation cephalosporin antibiotic |
Differentially Expressed Genes | 368 | 254 |
Table 3: Comparative Properties of (6R,7S)-Cefoperazone and Cefoperazone
Biological Effects in Model Organisms
Zebrafish embryos have served as effective model systems for evaluating the toxicological effects of (6R,7S)-Cefoperazone. Studies demonstrate that exposure to this compound can induce adverse effects in zebrafish embryos, affecting various developmental processes and resulting in observable abnormal phenotypes .
Transcriptome analysis has identified 368 differentially expressed genes (DEGs) in zebrafish embryos exposed to (6R,7S)-Cefoperazone, compared to 254 genes affected by cefoperazone and 1153 genes affected by 1-methyl-1H-tetrazole-5-thiol (MTT), the C-3 substituent of cefoperazone . This pattern of gene expression alterations indicates that the stereochemical configuration at the C-7 position significantly influences the compound's impact on biological systems.
Developmental Impact and Tissue Distribution
Gene ontology analysis reveals that (6R,7S)-Cefoperazone affects various processes related to development, growth, and tissue morphology. Integration of co-differentially expressed genes with protein-protein interaction networks has identified developmental processes regulated by this compound, including vasodilation, eye and brain development, melanogenesis, and heart looping .
Raman mapping of individual organ regions in zebrafish embryos demonstrates that (6R,7S)-Cefoperazone exhibits abnormal distribution patterns in tissues, correlating with observed changes in gene expression and morphological features . This advanced spectroscopic approach provides valuable spatial information about the compound's tissue distribution and associated biochemical alterations.
Applications in Pharmaceutical Research
Reference Standard for Quality Control
Current Research Developments
Advanced Analytical Approaches
Recent developments in analytical methodology have focused on creating rapid, sensitive, and cost-effective approaches for detecting and quantifying cefoperazone-related compounds. These methods demonstrate high linearity (R² = 0.9993) across working concentration ranges, with excellent system suitability parameters including low relative standard deviation (RSD < 1.0%) and appropriate theoretical plate numbers (>4800) .
Integrative Multiomics Approaches
Contemporary research on (6R,7S)-Cefoperazone employs integrative approaches combining transcriptomics, protein-protein interaction networks, and Raman spectroscopy to comprehensively characterize the compound's properties and effects . This multidisciplinary strategy provides a holistic understanding of how stereochemical configuration influences biological activity at molecular, cellular, and tissue levels.
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